molecular formula C9H19NO B14039761 (1S,2S)-2-(Ethyl(methyl)amino)cyclohexan-1-OL

(1S,2S)-2-(Ethyl(methyl)amino)cyclohexan-1-OL

Cat. No.: B14039761
M. Wt: 157.25 g/mol
InChI Key: WXNAGJJUDIZVNK-IUCAKERBSA-N
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Description

TRANS-2-(ETHYL(METHYL)AMINO)CYCLOHEXAN-1-OL (MIXTURE OF TRANS-ISOMERS) is a compound that belongs to the class of amino alcohols. This compound is characterized by the presence of an amino group and a hydroxyl group attached to a cyclohexane ring. The compound exists as a mixture of trans-isomers, which means that the substituents are located on opposite sides of the cyclohexane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TRANS-2-(ETHYL(METHYL)AMINO)CYCLOHEXAN-1-OL typically involves the reaction of cyclohexanone with ethylmethylamine in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol and a catalyst like palladium on carbon. The mixture is then subjected to hydrogenation to yield the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of high-pressure hydrogenation and advanced purification techniques to isolate the trans-isomers.

Chemical Reactions Analysis

Types of Reactions

TRANS-2-(ETHYL(METHYL)AMINO)CYCLOHEXAN-1-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be further reduced to form different derivatives.

    Substitution: The amino group can participate in substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products

The major products formed from these reactions include ketones, reduced derivatives, and various substituted amino alcohols.

Scientific Research Applications

Chemistry

In chemistry, TRANS-2-(ETHYL(METHYL)AMINO)CYCLOHEXAN-1-OL is used as a building block for the synthesis of more complex molecules. It is also studied for its stereochemical properties and reactivity.

Biology

In biological research, this compound is investigated for its potential as a chiral auxiliary in asymmetric synthesis. It is also explored for its interactions with biological molecules.

Medicine

In medicine, the compound is studied for its potential pharmacological properties. It is investigated for its effects on the central nervous system and its potential as a therapeutic agent.

Industry

In the industrial sector, TRANS-2-(ETHYL(METHYL)AMINO)CYCLOHEXAN-1-OL is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of TRANS-2-(ETHYL(METHYL)AMINO)CYCLOHEXAN-1-OL involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. The compound may also interact with enzymes and receptors, influencing their activity and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    TRANS-2-(DIMETHYLAMINO)CYCLOHEXAN-1-OL: Similar structure but with two methyl groups attached to the amino group.

    TRANS-2-(ETHYLAMINO)CYCLOHEXAN-1-OL: Similar structure but with an ethyl group attached to the amino group.

    TRANS-2-(METHYLAMINO)CYCLOHEXAN-1-OL: Similar structure but with a methyl group attached to the amino group.

Uniqueness

TRANS-2-(ETHYL(METHYL)AMINO)CYCLOHEXAN-1-OL is unique due to the presence of both ethyl and methyl groups attached to the amino group. This structural feature influences its reactivity and interactions with other molecules, making it distinct from other similar compounds.

Properties

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

(1S,2S)-2-[ethyl(methyl)amino]cyclohexan-1-ol

InChI

InChI=1S/C9H19NO/c1-3-10(2)8-6-4-5-7-9(8)11/h8-9,11H,3-7H2,1-2H3/t8-,9-/m0/s1

InChI Key

WXNAGJJUDIZVNK-IUCAKERBSA-N

Isomeric SMILES

CCN(C)[C@H]1CCCC[C@@H]1O

Canonical SMILES

CCN(C)C1CCCCC1O

Origin of Product

United States

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